Hydrogen-Bond Acceptor Capacity: Carbonyl Oxygen Adds a Third H-Bond Acceptor Site vs. the Non-Carbonyl Dihydro Analog
The target compound possesses three hydrogen-bond acceptor sites—two imidazole nitrogen atoms and one carbonyl oxygen—compared with only two H-bond acceptors (imidazole nitrogens only) in the non-carbonyl analog 1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole (CAS 50738-59-5) . Both compounds have two H-bond donors. This additional acceptor site is geometrically fixed within the molecular plane and is available for intermolecular hydrogen bonding, metal coordination, or anion recognition. The urea-type carbonyl is a well-established strong H-bond acceptor motif; in the context of dihydrobenzo-diimidazole chemistry, it is this carbonyl that enables the compound to function as a ditopic ligand capable of forming distinct hydrogen-bonded networks that the non-carbonyl analog cannot replicate [1].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 3 (2 imidazole N + 1 carbonyl O); H-bond donors: 2 |
| Comparator Or Baseline | CAS 50738-59-5: H-bond acceptors: 2 (imidazole N only); H-bond donors: 2 |
| Quantified Difference | +1 H-bond acceptor site (50% increase in acceptor capacity) |
| Conditions | Calculated from molecular structure; consistent with the known H-bonding behavior of cyclic ureas vs. imidazoles |
Why This Matters
For crystal engineering, MOF design, or supramolecular polymer assembly, an additional geometrically constrained H-bond acceptor site can determine whether a target network topology is achievable; the non-carbonyl analog simply cannot participate in the same number of directional hydrogen bonds.
- [1] Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Ureido-heterocycles exhibiting triple- and quadruple H-bonding patterns are useful building blocks in supramolecular polymers, self-healing materials, stimuli-responsive devices, catalysts and sensors. AccessRec, 2023. View Source
